molecular formula C23H23N3O2 B14463638 [3,7-Bis(dimethylamino)-10H-phenoxazin-10-yl](phenyl)methanone CAS No. 67883-05-0

[3,7-Bis(dimethylamino)-10H-phenoxazin-10-yl](phenyl)methanone

Cat. No.: B14463638
CAS No.: 67883-05-0
M. Wt: 373.4 g/mol
InChI Key: TUYDIAQSQZNMBK-UHFFFAOYSA-N
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Description

3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone is an organic compound known for its unique structure and properties This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,7-diamino-phenoxazine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.

    Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Substituted phenoxazine derivatives with various functional groups.

Scientific Research Applications

3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound with a simpler structure.

    3,7-Diamino-phenoxazine: A precursor used in the synthesis of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone).

    Benzoyl chloride: A reagent used in the synthesis process.

Uniqueness

3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone is unique due to its combination of dimethylamino groups and a phenylmethanone moiety, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

67883-05-0

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

[3,7-bis(dimethylamino)phenoxazin-10-yl]-phenylmethanone

InChI

InChI=1S/C23H23N3O2/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3

InChI Key

TUYDIAQSQZNMBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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